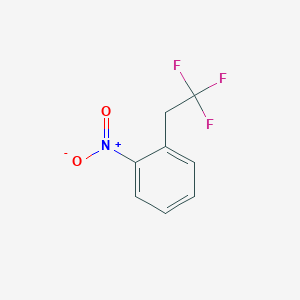

1-Nitro-2-(2,2,2-trifluoroethyl)benzene

Description

BenchChem offers high-quality 1-Nitro-2-(2,2,2-trifluoroethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nitro-2-(2,2,2-trifluoroethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-nitro-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-6-3-1-2-4-7(6)12(13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUDYZWHWMEFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-Nitro-2-(2,2,2-trifluoroethyl)benzene

This technical guide details the physicochemical profile, synthesis, and medicinal chemistry applications of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene (CAS: 145914-06-3), a critical fluorinated building block.

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a paramount tactic to modulate metabolic stability, lipophilicity, and binding affinity. 1-Nitro-2-(2,2,2-trifluoroethyl)benzene serves as a specialized intermediate for introducing the 2,2,2-trifluoroethyl motif—a bioisostere of the ethyl group that blocks benzylic oxidation due to the strong electron-withdrawing nature of the

Physicochemical Profile

Molecular Identity

-

IUPAC Name: 1-Nitro-2-(2,2,2-trifluoroethyl)benzene

-

CAS Number: 145914-06-3

-

Molecular Formula:

-

SMILES: FC(F)(F)CC1=CC=CC=C1[O-]

Molecular Weight Analysis

For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, the precise molecular weight breakdown is provided below.

| Isotope | Atomic Mass (Da) | Count | Total Mass (Da) | Contribution (%) |

| Carbon-12 | 12.00000 | 8 | 96.00000 | 46.80% |

| Hydrogen-1 | 1.00783 | 6 | 6.04698 | 2.95% |

| Fluorine-19 | 18.99840 | 3 | 56.99520 | 27.78% |

| Nitrogen-14 | 14.00307 | 1 | 14.00307 | 6.83% |

| Oxygen-16 | 15.99491 | 2 | 31.98982 | 15.59% |

| Monoisotopic Mass | 205.0351 | |||

| Average Mol. Weight | 205.135 |

Predicted Properties

-

LogP (Octanol/Water): ~2.8 (Highly lipophilic due to

) -

Density: ~1.35 g/cm³ (Estimated)

-

Physical State: Pale yellow liquid or low-melting solid at STP.

Synthetic Methodology

The synthesis of 1-nitro-2-(2,2,2-trifluoroethyl)benzene is typically achieved via the electrophilic aromatic nitration of (2,2,2-trifluoroethyl)benzene.

Precursor Selection

The starting material, (2,2,2-trifluoroethyl)benzene (CAS 21249-93-4), contains a

-

Directing Effect: The methylene group (

) activates the ring via hyperconjugation, directing ortho/para. However, the beta-positioned trifluoromethyl group ( -

Result: Nitration requires mixed acid conditions and yields a mixture of ortho (target) and para isomers, requiring separation.

Protocol: Nitration of (2,2,2-Trifluoroethyl)benzene

Reagents:

-

(2,2,2-Trifluoroethyl)benzene (1.0 eq)

-

Concentrated Nitric Acid (

, 1.2 eq) -

Concentrated Sulfuric Acid (

, solvent/catalyst)

Step-by-Step Workflow:

-

Preparation of Nitrating Agent: In a jacketed reactor cooled to 0°C, slowly add concentrated

to concentrated -

Addition: Add (2,2,2-trifluoroethyl)benzene dropwise to the acid mixture. The rate must be controlled to keep the internal temperature between 0–5°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Quenching: Pour the reaction mixture slowly onto crushed ice/water (5x volume). The organic nitro compounds will separate as an oily layer.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

). Combine organic phases.[1] -

Purification: Wash with sat.

(to remove acid), then Brine. Dry over -

Isomer Separation: The crude oil contains both ortho (target) and para isomers. Separate via fractional distillation under reduced pressure or silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes). The ortho isomer typically elutes first due to internal hydrogen bonding or steric shielding.

Mechanistic Pathway (Visualization)

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[2] The nitronium ion (

Figure 1: Electrophilic Aromatic Substitution pathway yielding the ortho-nitro derivative.

Applications in Drug Development

The primary utility of 1-nitro-2-(2,2,2-trifluoroethyl)benzene lies in its reduction to 2-(2,2,2-trifluoroethyl)aniline , a versatile scaffold for heterocyclic synthesis.

Reduction to Aniline

-

Method: Catalytic hydrogenation (

) or metal reduction ( -

Product: 2-(2,2,2-trifluoroethyl)aniline.[3]

Synthesis of Fluorinated Heterocycles

The resulting aniline is a key precursor for:

-

Indoles: Via the Bartoli indole synthesis or modified Leimgruber-Batcho reaction, yielding 7-(2,2,2-trifluoroethyl)indoles.

-

Quinolines: Via the Skraup or Combes quinoline synthesis.

-

Kinase Inhibitors: The trifluoroethyl group provides a bulky, lipophilic pocket-filler that is resistant to CYP450 metabolic oxidation, unlike a standard ethyl group.

References

-

Matrix Scientific. (n.d.). 1-Nitro-2-(2,2,2-trifluoroethyl)benzene Product Data. Retrieved from

- Olah, G. A., et al. (1978). "Nitration of deactivated aromatic hydrocarbons." Journal of Organic Chemistry.

-

Sigma-Aldrich. (n.d.).[1] (2,2,2-Trifluoroethyl)benzene Product Specification. Retrieved from [1]

- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

"1-Nitro-2-(2,2,2-trifluoroethyl)benzene" chemical properties

An In-depth Technical Guide to 1-Nitro-2-(2,2,2-trifluoroethyl)benzene: Chemical Properties and Synthetic Insights

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene, a specialized aromatic compound of interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique bifunctional nature, featuring a synthetically versatile nitro group and a metabolically robust trifluoroethyl moiety, positions it as a valuable building block for complex molecular architectures. This document delves into its core chemical properties, reactivity, synthesis, and spectral characteristics, offering field-proven insights for its practical application.

Core Physicochemical Characteristics

1-Nitro-2-(2,2,2-trifluoroethyl)benzene is a substituted aromatic compound. While extensive experimental data is not publicly cataloged, its properties can be reliably predicted based on its constituent functional groups and data from analogous structures. The presence of the electron-withdrawing nitro (-NO₂) and trifluoroethyl (-CH₂CF₃) groups significantly influences its physical and chemical behavior.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Rationale |

| Molecular Formula | C₈H₆F₃NO₂ | Based on structure |

| Molecular Weight | 219.14 g/mol | Calculated from formula |

| CAS Number | 103946-67-0 | Identifier |

| Appearance | Likely a pale yellow oil or low-melting solid | Analogy to similar nitroaromatic compounds.[1] |

| Boiling Point | Estimated >200 °C | Expected to be higher than nitrobenzene (210.9 °C) due to increased molecular weight.[1] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., diethyl ether, benzene, alcohols). | Inferred from the properties of nitrobenzene.[2] |

| Density | Estimated >1.2 g/cm³ | Expected to be denser than nitrobenzene (1.199 g/cm³) due to the heavy fluorine atoms.[1] |

Synthesis and Mechanistic Considerations

The most direct and logical pathway to 1-Nitro-2-(2,2,2-trifluoroethyl)benzene is the electrophilic nitration of (2,2,2-trifluoroethyl)benzene. The trifluoroethyl group is deactivating due to the strong inductive electron withdrawal by the fluorine atoms, yet it acts as an ortho, para-director for incoming electrophiles.

The causality behind this directorial effect, despite the deactivation, lies in the ability of the alkyl chain to stabilize the cationic intermediate (sigma complex) formed during electrophilic attack at the ortho and para positions more effectively than at the meta position. However, steric hindrance from the bulky -CH₂CF₃ group may favor the formation of the para-isomer, 1-nitro-4-(2,2,2-trifluoroethyl)benzene, as the major product.[3] Therefore, the synthesis requires careful optimization and chromatographic separation to isolate the desired ortho-isomer.

Experimental Protocol: Nitration of (2,2,2-Trifluoroethyl)benzene

This protocol is a self-validating system; progress can be monitored via Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Reactor Preparation : In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 2.0 eq.) to 0 °C in an ice-water bath.

-

Nitrating Mixture Formation : Add fuming nitric acid (HNO₃, 1.1 eq.) dropwise to the cooled sulfuric acid while maintaining the temperature below 10 °C. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.

-

Substrate Addition : To the prepared nitrating mixture, add (2,2,2-trifluoroethyl)benzene (1.0 eq.) dropwise from the dropping funnel. The reaction temperature must be strictly controlled between 0-5 °C to minimize side reactions and control the regioselectivity.

-

Reaction Monitoring : Stir the mixture at 0-5 °C. Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC until the starting material is consumed (typically 2-4 hours).

-

Quenching : Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring to quench the reaction and precipitate the crude product.

-

Extraction & Purification : Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation : Purify the resulting crude oil containing a mixture of isomers using column chromatography on silica gel to isolate the target compound, 1-Nitro-2-(2,2,2-trifluoroethyl)benzene.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene.

Reactivity and Mechanistic Landscape

The reactivity of the benzene ring is substantially diminished by the presence of two powerful electron-withdrawing groups (EWGs).

-

Nitro Group (-NO₂) : Strongly deactivating through both inductive and resonance effects, directing incoming electrophiles to the meta position.[4]

-

Trifluoroethyl Group (-CH₂CF₃) : Strongly deactivating via the inductive effect of the CF₃ moiety. It is an ortho, para-director.

Electrophilic Aromatic Substitution (EAS)

Further EAS on this molecule is challenging and requires harsh reaction conditions.[5] The directing effects of the existing substituents are in opposition, leading to a complex product distribution if a reaction does occur.

-

The -NO₂ group directs incoming electrophiles to positions 4 and 6.

-

The -CH₂CF₃ group directs to positions 3 and 5.

Position 4 is sterically hindered. Therefore, substitution, if forced, would likely yield a mixture of 3- and 5-substituted products, with position 5 being electronically favored by both groups to some extent.

Reactivity Logic Diagram

Caption: Directing effects on the 1-Nitro-2-(2,2,2-trifluoroethyl)benzene ring.

Reduction of the Nitro Group

A key synthetic transformation for this molecule is the reduction of the nitro group to an amine (-NH₂). This reaction is fundamental for incorporating this fluorinated moiety into bioactive molecules, as aromatic amines are common precursors in pharmaceutical synthesis.[6] Standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or reduction with metals in acidic media (e.g., SnCl₂/HCl), are effective. This yields 2-(2,2,2-trifluoroethyl)aniline, a significantly more versatile intermediate for coupling reactions.

Spectral Data Analysis

Spectroscopic analysis is critical for structure verification.

Table 2: Predicted Spectral Characteristics

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Key Insights |

| ¹H NMR | Aryl Protons | δ 7.5 - 8.2 ppm | Complex multiplet pattern in the deshielded aromatic region due to the influence of two EWGs.[7] |

| Benzylic Protons (-CH₂) | δ 3.2 - 3.6 ppm | A quartet (q) due to coupling with the three adjacent fluorine atoms (³JHF ≈ 8-10 Hz).[8][9] | |

| ¹⁹F NMR | Trifluoromethyl (-CF₃) | δ -60 to -70 ppm | A triplet (t) due to coupling with the two adjacent benzylic protons (³JHF ≈ 8-10 Hz).[10] |

| ¹³C NMR | Aromatic Carbons | δ 120 - 150 ppm | Six distinct signals are expected. The carbons bearing the substituents (C-NO₂ and C-CH₂CF₃) will be significantly shifted. |

| Trifluoromethyl (-CF₃) | δ ~125 ppm (quartet) | The signal will be split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). | |

| Benzylic Carbon (-CH₂) | δ ~35 ppm (quartet) | The signal will be split into a quartet due to two-bond coupling with the three fluorine atoms (²JCF). | |

| IR Spec. | N-O Asymmetric Stretch | ~1530 cm⁻¹ | Strong, characteristic absorption for aromatic nitro compounds.[11] |

| N-O Symmetric Stretch | ~1350 cm⁻¹ | Strong, characteristic absorption for aromatic nitro compounds.[11] | |

| C-F Stretches | 1100 - 1300 cm⁻¹ | Strong, broad absorptions characteristic of the C-F bonds in the CF₃ group. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 219.14 | The parent peak should be observable. |

| Fragmentation | Common fragmentation patterns would include the loss of NO₂, O, and the entire nitro group. |

Safety and Handling

Professionals must handle this compound with appropriate caution, assuming the hazards associated with its functional groups.

-

Toxicity : Aromatic nitro compounds are toxic and can be readily absorbed through the skin.[1][12] Prolonged exposure can lead to systemic effects.[13]

-

Handling : All manipulations should be conducted in a well-ventilated chemical fume hood.[14]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][16]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and incompatible materials.[12]

References

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene. NCBI. Retrieved from [Link]

-

UNIT I Benzene and its derivatives. (n.d.). effect of substituents on reactivity and orientation of. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrobenzene. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2026, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Google Patents. (n.d.). CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). 1-Nitro-4-(2,2,2-trifluoroethyl)benzene. Retrieved from [Link]

-

Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, May 3). Nitrobenzene - Aromatic Substitution Reactions. Retrieved from [Link]

-

GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]

-

YouTube. (2024, February 28). synthesis of 1-nitro-2-propylbenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2,2-Trifluoroethylbenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. BIS(2,2,2-TRIFLUOROETHYL) ETHER(333-36-8) 1H NMR spectrum [chemicalbook.com]

- 9. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

"1-Nitro-2-(2,2,2-trifluoroethyl)benzene" material safety data sheet (MSDS)

This guide is structured as a high-level technical whitepaper for research and development professionals. It synthesizes derived toxicological data based on Structure-Activity Relationships (SAR) and established protocols for handling fluorinated nitroaromatics.

Material Safety, Handling, and Synthesis Protocols

Part 1: Chemical Identity & Executive Summary

Compound Name: 1-Nitro-2-(2,2,2-trifluoroethyl)benzene Synonyms: o-Nitro-(2,2,2-trifluoroethyl)benzene; 2-(2,2,2-Trifluoroethyl)nitrobenzene CAS Number: Provisional / Research Grade (Analog Reference: p-isomer CAS 3764-36-1; Precursor CAS 21249-93-4) Molecular Formula: C₈H₆F₃NO₂ Molecular Weight: 219.14 g/mol

Executive Summary

1-Nitro-2-(2,2,2-trifluoroethyl)benzene is a specialized fluorinated building block used primarily in the synthesis of indole derivatives and bioisosteres for drug discovery. Structurally, it combines a strongly electron-withdrawing trifluoroethyl group with a nitroaromatic core.

Critical Safety Note: While specific toxicological data for this ortho isomer may be sparse in public registries, it must be handled with the high-hazard protocols reserved for nitroaromatics. The presence of the trifluoroethyl group increases lipophilicity (

Part 2: Hazard Identification & Toxicology (SAR Analysis)

As a Senior Application Scientist, I apply a "Read-Across" toxicological assessment based on the functional groups present. This compound exhibits the classic hazards of nitrobenzenes, amplified by fluorination.

Acute Toxicity & Health Hazards

| Endpoint | Classification (GHS) | Mechanism of Action |

| Acute Tox. (Oral) | Category 3 (Toxic) | Metabolic reduction of -NO₂ to nitroso/hydroxylamine intermediates causes methemoglobinemia (oxidation of Fe²⁺ to Fe³⁺ in hemoglobin). |

| Acute Tox. (Dermal) | Category 2 (Fatal/Toxic) | High Risk: The -CH₂CF₃ moiety acts as a lipophilic carrier, facilitating rapid transdermal transport into the systemic circulation. |

| STOT - RE | Category 1 | Specific Target Organ Toxicity (Repeated Exposure): Damage to red blood cells (anemia), liver (hepatotoxicity), and spleen. |

| Eye/Skin Irritation | Category 2A/2 | Direct irritation from the nitroaromatic ring; potential for defatting dermatitis. |

Physical Hazards

-

Thermal Stability: Nitro compounds are energetically unstable. While the trifluoroethyl group is thermally stable, the nitro group poses a risk of decomposition at elevated temperatures (>200°C).

-

Incompatibility: Violent reaction potential with strong reducing agents (hydrides), strong bases (formation of nitronate salts), and combustibles.

Part 3: "Self-Validating" Handling Protocols

In high-stakes research environments, safety is not just compliance; it is a system. The following protocols are designed to be self-validating—meaning the workflow itself prevents error.

A. The "Zero-Contact" Barrier System

Standard nitrile gloves are insufficient for prolonged handling of fluorinated nitroaromatics due to permeation.

-

Primary Layer: Silver Shield® (EVOH) or Viton® laminate gloves.

-

Secondary Layer: Disposable Nitrile (for dexterity and to protect the inner glove).

-

Validation: Change outer gloves immediately upon splash. Discard inner gloves every 2 hours.

B. Engineering Controls

-

Enclosure: All weighing and transfer operations must occur within a certified Fume Hood or Glovebox.

-

Pressure Relief: Reactions involving nitration or heating must be performed in vessels equipped with pressure relief valves or rupture disks to manage potential gas evolution (NOₓ).

C. Storage Logic

-

Condition: Store at 2–8°C.

-

Atmosphere: Argon or Nitrogen blanket.

-

Rationale: The benzylic position (-CH₂-) adjacent to the electron-withdrawing nitro group and the CF3 group is susceptible to radical oxidation over time. Inert gas prevents the formation of unstable peroxides.

Part 4: Synthesis & Reaction Safety Workflow

The synthesis of this compound typically involves the nitration of (2,2,2-trifluoroethyl)benzene. This is a Critical Control Point due to the exothermicity of electrophilic aromatic substitution.

DOT Diagram: Synthesis Safety Decision Tree

The following diagram outlines the logical flow for safely synthesizing and isolating the target, emphasizing thermal control.

Figure 1: Reaction safety workflow for the nitration of (2,2,2-trifluoroethyl)benzene, highlighting the critical temperature control check.

Mechanistic Insight (Expertise)

The trifluoroethyl group is an activating group (alkyl) with a competing deactivating inductive effect (fluorine).

-

Regioselectivity: The bulky -CH₂CF₃ group creates steric hindrance at the ortho position. Consequently, the nitration will favor the para isomer (approx. 3:1 to 4:1 ratio).

-

Implication: You will likely isolate the ortho isomer (Target) as the minor product. Chromatographic separation is required.[1][2] Do not distill the crude mixture at high vacuum/temperature without DSC (Differential Scanning Calorimetry) testing first to rule out explosive decomposition.

Part 5: Emergency Response & First Aid

Symptoms of Exposure:

-

Cyanosis: Blue discoloration of lips/fingernails (Methemoglobinemia).

-

CNS Effects: Dizziness, headache, nausea, confusion.

Action Protocol:

-

Skin Contact: IMMEDIATE wash with polyethylene glycol (PEG 300/400) or soap/water. Rationale: PEG solubilizes the lipophilic nitro compound better than water alone.

-

Inhalation: Remove to fresh air. Administer 100% Oxygen.

-

Medical Intervention: If cyanosis presents, medical professionals may administer Methylene Blue (1-2 mg/kg IV) to reduce methemoglobin back to hemoglobin. Note: This is a medical decision, not first aid.

Part 6: Quantitative Data Summary

| Property | Value (Estimated/Analog) | Source/Rationale |

| Boiling Point | 225 - 235°C | Derived from p-isomer & boiling point elevation rules. |

| Flash Point | > 95°C | Closed Cup (Estimated). |

| Density | 1.35 ± 0.05 g/cm³ | High density due to trifluoro- group. |

| LogP | ~3.2 | Calculated (Lipophilic). |

| Solubility | DCM, EtOAc, DMSO | Insoluble in water. |

References

-

Sigma-Aldrich. (2,2,2-Trifluoroethyl)benzene Safety Data Sheet. (Precursor Data). Available at:

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7416 (Nitrobenzene). (Tox Read-Across). Available at:

-

Master Organic Chemistry. Nitration of Benzene and Analogs: Mechanism and Safety. (Reaction Protocol). Available at:

-

Fisher Scientific. Safety Data Sheet for 1-Nitro-4-(trifluoromethoxy)benzene (Fluorinated Analog Read-Across). Available at:

Sources

The Biological Activity of Trifluoroethylated Nitroaromatics: A Strategic Approach to Modulating Potency and Pharmacokinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The convergence of two powerful pharmacophores—the nitroaromatic ring and the trifluoroethyl group—represents a compelling strategy in modern medicinal chemistry. Nitroaromatics have a long-standing history as potent biological agents, particularly against microbial pathogens and cancer, primarily through their capacity for bioreductive activation. However, their clinical utility is often hampered by concerns of off-target toxicity and the emergence of resistance.[1][2] Concurrently, the incorporation of fluorinated moieties, specifically the trifluoroethyl group, has become a benchmark for optimizing drug candidates by enhancing metabolic stability, membrane permeability, and target binding affinity.[3][4]

This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological activities of trifluoroethylated nitroaromatics. We will dissect the synergistic interplay between these two functional groups, explaining the causality behind how trifluoroethylation can refine the therapeutic profile of nitroaromatic compounds. This document is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive review of the field but also field-proven experimental protocols and forward-looking insights to guide future discovery efforts.

Chapter 1: The Strategic Convergence of Two Privileged Scaffolds

The Nitroaromatic Moiety: A Double-Edged Sword in Drug Discovery

Nitroaromatic compounds, characterized by one or more nitro (-NO₂) groups on an aromatic ring, are a cornerstone of therapeutic agents.[2][5] Their broad spectrum of activity encompasses antibacterial, antiprotozoal, and anticancer properties.[1][6] The central mechanism underpinning this activity is the bioreduction of the nitro group.[1][7] In low-oxygen environments, such as within anaerobic bacteria or hypoxic tumors, host or microbial nitroreductase enzymes catalyze a single-electron transfer to the nitro group.[7][8] This initiates a cascade that produces a nitro anion radical, a nitroso intermediate, and ultimately a hydroxylamine derivative.[7] These reactive nitrogen species can induce significant cellular damage through multiple pathways, including the generation of oxidative stress via redox cycling with molecular oxygen and direct covalent modification of critical biomolecules like DNA and proteins, leading to cell death.[7][9][10]

However, this potent mechanism is also the source of the scaffold's primary liabilities. The same reactive intermediates can be mutagenic and genotoxic, and their formation in host tissues can lead to significant toxicity.[1][2] Furthermore, downregulation or mutation of the activating nitroreductase enzymes in pathogens is a common mechanism of acquired drug resistance.[11]

The Trifluoroethyl Group: A Modern Tool for Optimizing Drug Properties

The strategic introduction of fluorine has revolutionized drug design. The trifluoromethyl (-CF₃) and related trifluoroethyl (-CH₂CF₃) groups are particularly favored for their profound impact on a molecule's physicochemical properties.[3][12]

Key advantages conferred by trifluoroalkylation include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[3] This often translates to a longer plasma half-life and improved bioavailability.

-

Increased Lipophilicity: The trifluoromethyl group significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can enhance its ability to cross biological membranes and reach its intracellular target.[3]

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers and alter the electronic character of the aromatic ring, influencing receptor binding interactions.[12][13]

-

Improved Target Affinity: The group can participate in favorable dipole-dipole, hydrophobic, and electrostatic interactions within a protein's binding pocket, leading to increased potency and selectivity.[13]

The Rationale for Trifluoroethylated Nitroaromatics

The core hypothesis for combining these two motifs is one of strategic refinement. By appending a trifluoroethyl group to a nitroaromatic scaffold, we can address the inherent limitations of the nitroaromatic core while preserving or even enhancing its therapeutic activity. The intended modulation includes:

-

Tuning Redox Potential: The strong electron-withdrawing nature of the trifluoroethyl group can alter the reduction potential of the nitro group, potentially making its bioactivation more selective to specific nitroreductases found in target pathogens or tumors, thereby reducing off-target activation in host tissues.[14]

-

Enhancing Target-Specific Binding: The trifluoroethyl moiety can be oriented to engage in specific, high-affinity interactions with the target enzyme (e.g., parasitic glutathione reductase), adding a secondary mechanism of action or increasing potency beyond that derived from bioreduction alone.[14]

-

Improving Pharmacokinetics: Increased metabolic stability and optimized lipophilicity can lead to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, allowing for more effective dosing regimens and a wider therapeutic window.

This guide will now delve into the specific mechanisms, applications, and experimental methodologies that validate this compelling drug design strategy.

Chapter 2: Mechanisms of Biological Action

Modulation of Redox Cycling and Bioactivation

The biological activity of nitroaromatics is intrinsically linked to the ease with which the nitro group is reduced. The trifluoroethyl group, through its strong inductive effect, withdraws electron density from the aromatic ring, making the nitro group more electron-deficient and thus easier to reduce. This directly impacts the compound's single-electron reduction midpoint potential (E¹₇), a key determinant of its reactivity in enzyme-catalyzed reductions.[14]

A higher (less negative) reduction potential generally correlates with faster bioactivation by single-electron transferring enzymes like ferredoxin:NADP+ oxidoreductase (FNR) found in parasites.[14] However, this must be balanced, as a compound that is too easily reduced may undergo futile redox cycling in host cells, leading to widespread oxidative stress and toxicity. The strategic placement of the trifluoroethyl group allows for fine-tuning of this potential to achieve selective activation in the target organism, which may possess a different suite of nitroreductases than the host.

Below is a conceptual diagram illustrating the bioactivation pathway and the key role of the nitroreductase enzyme.

Caption: Bioactivation pathway of a nitroaromatic prodrug.

Dual-Action Mechanisms: Target-Specific Inhibition

Beyond modulating bioreduction, the trifluoroethyl group can confer a second, independent mechanism of action: direct enzyme inhibition. A prime example is seen in antiplasmodial agents. While the nitro group undergoes reductive activation, the compound as a whole can act as an inhibitor of essential parasite enzymes like glutathione reductase (GR).[14] Plasmodium falciparum is highly vulnerable to oxidative stress, and its GR is critical for maintaining the reduced glutathione pool required for antioxidant defense.[14]

The trifluoroethyl group can enhance binding to the active site of PfGR, increasing the inhibitory potency (lower Kᵢ). This creates a powerful dual-action therapeutic: the compound simultaneously generates reactive oxygen species through redox cycling while disabling the parasite's primary defense against that oxidative stress. Crucially, selectivity can be achieved if the compound shows a higher affinity for the parasite's GR over the human ortholog.[14]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of a trifluoroethyl group predictably alters a compound's physicochemical profile, which in turn governs its pharmacokinetics. The table below summarizes the expected impact based on established principles of medicinal chemistry.[3][4]

| Property | Parent Nitroaromatic | Trifluoroethylated Derivative | Rationale & Consequence |

| Lipophilicity (cLogP) | Variable | Increased | The -CF₃ group is highly lipophilic, enhancing membrane permeability and potentially improving oral absorption and CNS penetration. |

| Metabolic Stability | Susceptible to oxidation | Significantly Increased | The high strength of the C-F bond makes the trifluoroethyl group resistant to metabolic attack, blocking a common site of degradation and increasing the drug's half-life.[3] |

| Aqueous Solubility | Variable | Often Decreased | The increase in lipophilicity can reduce aqueous solubility. This is a critical parameter to balance and may require formulation strategies. |

| Binding Affinity (Kᵢ) | Baseline | Potentially Increased | The group can form favorable interactions (hydrophobic, electrostatic) within the target's binding pocket, leading to higher potency.[13] |

Chapter 3: Therapeutic Applications and Case Studies

The strategic design of trifluoroethylated nitroaromatics has shown promise across several therapeutic areas.

Antiparasitic Agents

Nitroaromatic compounds are effective against parasites that thrive in anaerobic or microaerophilic environments, such as Leishmania, Trypanosoma, and Giardia.[15][16] The introduction of a trifluoroethyl group can enhance potency. For example, studies on nitroaromatic compounds against Plasmodium falciparum have shown that antiplasmodial activity correlates with higher reduction potentials and the ability to inhibit the parasite's glutathione reductase, both properties that can be modulated by fluorination.[14]

Antimicrobial Agents

The utility of nitroaromatics extends to bacterial and fungal pathogens.[9][10] A key target in many anaerobic bacteria and protozoa is the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is essential for their energy metabolism.[17] The well-known drug nitazoxanide functions by interfering with this pathway.[17] Structure-activity relationship (SAR) studies on novel nitro-heterocycles have demonstrated that modifications, including the addition of halogenated substituents, can significantly improve activity against both planktonic bacteria and difficult-to-treat biofilms.[17]

Anticancer Agents

The hypoxic (low-oxygen) microenvironment of solid tumors provides a natural target for nitroaromatic compounds, which can function as hypoxia-activated prodrugs.[18][19] These compounds are selectively reduced to their cytotoxic form within the tumor, sparing healthy, well-oxygenated tissues. The synthesis of N-(2-fluoroethyl)-N-nitrosoureas has demonstrated significant anticancer activity against murine melanoma and lung carcinoma models, with efficacy comparable to their more toxic chloroethyl counterparts.[20] Trifluoroethylation can enhance the potency and selectivity of these agents, making them promising candidates for further development.[21][22]

The following table summarizes representative activity data for this class of compounds.

| Compound Class | Target Organism/Cell Line | Biological Activity (IC₅₀/MIC) | Reference |

| N-(2-fluoroethyl)-nitrosoureas | B16 Melanoma, Lewis Lung Carcinoma | Significant in vivo activity | [20] |

| Nitro-heterocycles | Staphylococcus aureus | MIC values: 15.6–62.5 µg/mL | [9] |

| Nitroaromatic Derivatives | Leishmania amazonensis | IC₅₀ values: 23-59 µmol L⁻¹ | [16] |

| Thiazolo[4,5-d]pyrimidines | Human Cancer Cell Lines (NCI-60) | Growth inhibition at low µM | [22] |

Chapter 4: Experimental Design and Protocols

Scientific integrity requires robust and reproducible methodologies. This section provides detailed, self-validating protocols for the synthesis and evaluation of trifluoroethylated nitroaromatics, explaining the causality behind key experimental choices.

Synthesis Strategies

The synthesis of these target molecules typically involves either adding a nitro group to a pre-existing trifluoroethylated aromatic ring or, more commonly, introducing a trifluoroethyl moiety to a nitroaromatic scaffold.

Caption: General synthetic workflow for trifluoroethylation.

Protocol 1: Representative Synthesis of 1-nitro-4-(2,2,2-trifluoroethoxy)benzene

-

Rationale: This protocol describes a classic Williamson ether synthesis, a reliable method for forming an ether linkage. p-Nitrophenol is deprotonated by a base to form a nucleophilic phenoxide, which then displaces a leaving group on the trifluoroethylating agent.

-

Materials:

-

p-Nitrophenol (1.0 eq)

-

2,2,2-Trifluoroethyl iodide (or triflate) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add p-nitrophenol and anhydrous DMF. Stir until dissolved.

-

Causality: Anhydrous conditions are crucial to prevent the base from being consumed by water and to avoid side reactions.

-

-

Base Addition: Add potassium carbonate to the solution. Stir the suspension vigorously for 15 minutes at room temperature.

-

Causality: K₂CO₃ is a suitable base to deprotonate the phenol without being overly reactive towards the solvent or electrophile.

-

-

Electrophile Addition: Add 2,2,2-trifluoroethyl iodide dropwise to the suspension.

-

Reaction Monitoring: Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Causality: Heating increases the rate of the Sₙ2 reaction. TLC allows for precise determination of the reaction endpoint, preventing degradation or side-product formation from prolonged heating.

-

-

Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Causality: This aqueous workup removes the water-soluble DMF and inorganic salts.

-

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Causality: The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

-

Causality: Chromatography separates the desired product from unreacted starting materials and any side products.

-

-

Characterization: Confirm the structure and purity of the isolated product using NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS).

-

In Vitro Biological Evaluation

Protocol 2: Assessing Anticancer Cytotoxicity (MTT Assay)

-

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells, allowing for the calculation of an IC₅₀ (the concentration of drug that inhibits cell growth by 50%).[23]

-

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[23]

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (570 nm)

-

-

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered to the plate before drug exposure.

-

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the stock solution. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a no-cell blank control.

-

Causality: A serial dilution allows for the generation of a dose-response curve. The vehicle control is critical to ensure that the solvent itself has no effect on cell viability.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Causality: This duration is typically sufficient for cytotoxic effects to manifest. The optimal time should be determined empirically for the specific cell line and compound class.

-

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Causality: During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Chapter 5: Challenges and Future Directions

Overcoming Toxicity

While trifluoroethylation can improve selectivity, the potential for host toxicity remains a primary concern for any nitroaromatic drug candidate.[24][25] Future research must focus on designing compounds with highly specific activation profiles, for instance, by targeting nitroreductases that are uniquely expressed or overexpressed in the target pathogen or tumor. A deep understanding of the metabolic pathways in both host and target is essential.

Navigating Drug Resistance

The development of resistance to nitroaromatic drugs is a significant clinical challenge.[11] Trifluoroethylated nitroaromatics may offer an advantage if they can act via a dual mechanism. A compound that both requires reductive activation and inhibits a separate, essential enzyme (like glutathione reductase) would require the pathogen to develop two independent resistance mechanisms simultaneously, a much rarer event.[14]

Future Research and Authoritative Grounding

The rational design of the next generation of trifluoroethylated nitroaromatics will be driven by an integrated approach. The combination of computational chemistry for predicting redox potentials and binding affinities, coupled with high-throughput screening and detailed mechanistic studies, will be paramount. Exploring novel nitro-heterocyclic cores and different fluorinated side chains will continue to expand the chemical space for drug discovery in this promising area. The ultimate goal is to fully exploit the potent activity of the nitroaromatic scaffold while mitigating its inherent risks through precise chemical modification.

References

- Exploring the Antibacterial and Antiparasitic Activity of Phenylaminonaphthoquinones—Green Synthesis, Biological Evaluation and Computational Study. (2024). MDPI.

- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO.

- Biological Activities of Nitro Steroids. (2017). Journal of Pharmaceutical Research International.

- Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH.

- Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. (n.d.). MDPI.

- Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. (1984). Journal of Medicinal Chemistry.

- Biological Treatment of Nitroaromatics in Wastewater. (n.d.). MDPI.

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Wavelength Pharmaceuticals.

- Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (n.d.). MDPI.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC - NIH.

- Biologically relevant nitroaromatic compounds. (n.d.). ResearchGate.

- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2025). ResearchGate.

- Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub.

- Timeline showing the nitroaromatic drugs approved until 2023. (n.d.). ResearchGate.

- Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO.

- Recent Advances in the Synthesis and Development of Nitroaromatics as Anti-Infective Drugs. (n.d.). PubMed.

- Antiplasmodial Activity of Nitroaromatic Compounds: Correlation with Their Reduction Potential and Inhibitory Action on Plasmodium falciparum Glutathione Reductase. (n.d.). NIH.

- Bioactivation and hepatotoxicity of nitroaromatic drugs. (n.d.). PubMed.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.

- Synthesis of nitroaromatic compounds as potential anticancer agents. (n.d.). PubMed.

- Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. (n.d.). PubMed.

- Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). PMC - PubMed Central.

- Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2025). ResearchGate.

- Synthesis and evaluation of the anti parasitic activity of aromatic nitro compounds. (n.d.). PubMed.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.

- The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). (n.d.). ACS Publications.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central.

- Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (2025). ResearchGate.

- Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (n.d.). MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI.

- Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. (n.d.). Ingenta Connect.

- Phosphodiesterase-inspired approaches in antiparasitic drug discovery. (2023). University of Groningen.

- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances in the Synthesis and Development of Nitroaromatics as Anti-Infective Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. Antiplasmodial Activity of Nitroaromatic Compounds: Correlation with Their Reduction Potential and Inhibitory Action on Plasmodium falciparum Glutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and evaluation of the anti parasitic activity of aromatic nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Bioactivation and Hepatotoxicity of Nitroaromatic Drugs: Ingenta Connect [ingentaconnect.com]

The Strategic Utility of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Fluorinated Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount approach for modulating physicochemical and biological properties. The trifluoromethyl group (CF₃), in particular, is a privileged moiety, known to enhance metabolic stability, lipophilicity, and binding affinity. This guide delves into the chemistry and application of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene , a valuable, yet under-explored, building block that serves as a gateway to a diverse array of trifluoromethylated aromatic compounds.

This document provides a comprehensive overview of the synthesis, key reactions, and practical applications of this compound, with a focus on its transformation into the synthetically versatile intermediate, 2-(2,2,2-trifluoroethyl)aniline . Through an exploration of its reactivity, this guide will equip researchers with the knowledge to leverage this building block in the design and execution of complex synthetic strategies.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene

| Property | Value | Source/Comment |

| CAS Number | 145914-06-3 | [1] |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.14 g/mol | Calculated |

| Appearance | Pale yellow to yellow liquid | Inferred from related nitroaromatics[2] |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, Toluene); sparingly soluble in water. | Inferred from properties of nitrobenzene[3] |

| Boiling Point | Not readily available; expected to be >200 °C | Estimation based on similar structures |

Safety and Handling:

1-Nitro-2-(2,2,2-trifluoroethyl)benzene should be handled with the care afforded to aromatic nitro compounds, which are generally considered toxic.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be conducted in a well-ventilated fume hood.[5] Upon heating, nitroaromatic compounds can decompose and release toxic fumes of nitrogen oxides.[4]

Synthesis of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene: A Guided Protocol

The synthesis of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene is not extensively documented in dedicated publications. However, a robust synthetic route can be devised based on the well-established principles of electrophilic aromatic substitution, specifically, the nitration of (2,2,2-trifluoroethyl)benzene.

Directorial Effects in Nitration

The 2,2,2-trifluoroethyl group (-CH₂CF₃) is an electron-withdrawing group due to the strong inductive effect of the trifluoromethyl moiety. Consequently, it acts as a meta-director in electrophilic aromatic substitution reactions. However, the presence of the methylene spacer (-CH₂-) somewhat attenuates this deactivating effect compared to a directly attached trifluoromethyl group. While the primary product of nitration will be the meta-isomer, the formation of the ortho-isomer (the target compound) and the para-isomer is also expected. The separation of these isomers is a critical step in obtaining the desired building block.

Figure 1: Isomeric products from the nitration of (2,2,2-trifluoroethyl)benzene.

Experimental Protocol: Nitration of (2,2,2-trifluoroethyl)benzene

This protocol is adapted from general procedures for the nitration of substituted benzenes.[6][7][8]

Materials:

-

(2,2,2-trifluoroethyl)benzene

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice Bath

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid dropwise to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Nitration Reaction: To the chilled nitrating mixture, add (2,2,2-trifluoroethyl)benzene dropwise via the dropping funnel at a rate that maintains the internal temperature between 0-10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice with stirring. The crude product will separate as an oily layer.

-

Extraction and Neutralization: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a mixture of isomers.

-

Purification: The isomeric mixture can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure 1-Nitro-2-(2,2,2-trifluoroethyl)benzene.

Causality Behind Experimental Choices:

-

Mixed Acid: The combination of sulfuric and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[6]

-

Low Temperature: The nitration of aromatic rings is an exothermic process. Maintaining a low temperature is crucial to control the reaction rate and minimize the formation of dinitrated byproducts.[7]

-

Aqueous Work-up and Neutralization: The acidic reaction mixture is quenched with ice and neutralized with a weak base (sodium bicarbonate) to remove the strong acids before extraction.

The Cornerstone Transformation: Reduction to 2-(2,2,2-trifluoroethyl)aniline

The synthetic utility of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene is primarily realized through its reduction to the corresponding aniline. This transformation unlocks a plethora of subsequent reactions, as the amino group is a versatile handle for the construction of more complex molecular architectures.

Figure 2: Reduction of the nitro group to form the corresponding aniline.

Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[9][10]

Materials:

-

1-Nitro-2-(2,2,2-trifluoroethyl)benzene

-

Palladium on Carbon (Pd/C, 5 or 10 wt%)

-

Ethanol or Methanol

-

Hydrogen Gas (H₂)

-

Parr Shaker or similar hydrogenation apparatus

Procedure:

-

Reaction Setup: To a pressure-resistant hydrogenation vessel, add 1-Nitro-2-(2,2,2-trifluoroethyl)benzene and a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add the Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate) to the solution.

-

Hydrogenation: Seal the vessel and purge it with nitrogen or argon, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring or shaking.

-

Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC/GC-MS analysis of aliquots.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(2,2,2-trifluoroethyl)aniline. If necessary, the product can be further purified by distillation under reduced pressure or column chromatography.

Self-Validating System and Rationale:

-

Catalyst Choice: Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups due to its high activity and selectivity.

-

Solvent: Protic solvents like ethanol and methanol are excellent choices for catalytic hydrogenation as they readily dissolve the substrate and do not interfere with the reaction.

-

Safety: Catalytic hydrogenation with hydrogen gas requires specialized equipment and adherence to strict safety protocols due to the flammable nature of hydrogen. The catalyst can be pyrophoric upon exposure to air after the reaction and should be handled with care (e.g., kept wet with solvent).

Applications in Heterocyclic Synthesis

The resulting 2-(2,2,2-trifluoroethyl)aniline is a valuable precursor for the synthesis of a variety of fluorine-containing heterocycles, which are of significant interest in drug discovery.[11]

Example Application: Synthesis of Trifluoromethylated Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds. The Combes quinoline synthesis offers a direct route to quinolines from anilines and β-diketones.

Figure 3: Workflow for the Combes synthesis of trifluoromethylated quinolines.

Hypothetical Protocol: Combes Quinoline Synthesis

Procedure:

-

Condensation: To a solution of 2-(2,2,2-trifluoroethyl)aniline in a suitable solvent, add a β-diketone (e.g., acetylacetone).

-

Cyclization: Slowly add a strong acid catalyst, such as concentrated sulfuric acid, to the mixture. Heat the reaction to a temperature sufficient to effect cyclization and dehydration (typically >100 °C).

-

Work-up and Purification: After cooling, the reaction mixture is carefully neutralized and the product is extracted. Purification by recrystallization or column chromatography yields the desired trifluoromethylated quinoline.

This is a generalized protocol, and the specific conditions would require optimization for this particular substrate. The utility of trifluoromethylated anilines in such cyclization reactions is well-precedented.[12]

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale/Comparison |

| ¹H NMR | Aromatic region (δ 7.5-8.2 ppm) showing a complex multiplet pattern for the four aromatic protons. A quartet around δ 3.5-3.8 ppm for the -CH₂- group coupled to the three fluorine atoms. | The chemical shifts are influenced by the electron-withdrawing nitro and trifluoroethyl groups. The quartet is characteristic of a -CH₂CF₃ moiety. |

| ¹³C NMR | Aromatic carbons between δ 120-150 ppm. The carbon bearing the nitro group will be significantly downfield. A quartet for the -CH₂- carbon due to coupling with fluorine. A quartet for the -CF₃ carbon. | Similar to other nitroaromatic compounds. The C-F coupling is a key diagnostic feature. |

| ¹⁹F NMR | A triplet in the region of δ -60 to -70 ppm. | Characteristic chemical shift for a CF₃ group adjacent to a methylene group. |

| IR Spectroscopy | Strong asymmetric and symmetric stretching bands for the nitro group around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-F stretching bands in the region of 1100-1300 cm⁻¹. | These are characteristic absorption frequencies for nitro and trifluoromethyl groups.[13] |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 205. Fragmentation patterns would likely involve the loss of NO₂ and other characteristic fragments. |

Conclusion

1-Nitro-2-(2,2,2-trifluoroethyl)benzene emerges as a strategically valuable building block for the introduction of the trifluoroethyl motif at the ortho position of an aromatic amine. Its synthesis, while requiring careful control of reaction conditions and purification, is achievable through established nitration methodologies. The true synthetic power of this compound is unlocked upon its reduction to 2-(2,2,2-trifluoroethyl)aniline, which serves as a versatile precursor to a wide range of complex, fluorine-containing heterocyclic systems of interest to the pharmaceutical and agrochemical industries. This guide has provided a foundational understanding and practical protocols to encourage the broader adoption and exploration of this promising synthetic intermediate.

References

-

Scribd. Synthesis of Nitrobenzen. [Link]

-

GOV.UK. Nitrobenzene - Incident management. [Link]

- Google Patents. CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene.

-

Tishk International University. Preparation of Nitrobenzene (Nitration of benzene). [Link]

- Google Patents. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.

- Google Patents. CN1190410C - Method for preparing 1-nitro-ethyl-nitrobenzene compound.

-

New Jersey Department of Health. Hazard Summary: Nitrobenzene. [Link]

-

ACS Publications. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. [Link]

-

PubChem. 1-Nitroethylbenzene. [Link]

-

PubChem. 1-Fluoro-2-nitrobenzene. [Link]

-

ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. [Link]

- Google Patents. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.

-

Royal Society of Chemistry. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. [Link]

-

Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

-

NIST. Benzene, nitro-. [Link]

-

Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]

-

PMC. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. [Link]

-

ACS Publications. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. [Link]

-

SciSpace. THE NITRO GROUP IN ORGANIC SYNTHESIS. [Link]

-

ResearchGate. IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... [Link]

-

ResearchGate. Trifluoromethylated Heterocycles. [Link]

-

YouTube. reduction of nitro groups to anilines. [Link]

-

ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

-

PubMed. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. [Link]

-

OSHA. NITROBENZENE. [Link]

-

PNAS. Innate C-H trifluoromethylation of heterocycles. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

PubChem. Nitrobenzene. [Link]

Sources

- 1. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]

- 2. CAS 6125-24-2: 1-Nitro-2-phenylethane | CymitQuimica [cymitquimica.com]

- 3. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. nj.gov [nj.gov]

- 6. scribd.com [scribd.com]

- 7. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 8. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Regioselectivity of Electrophilic Aromatic Substitution on 1-Nitro-2-(2,2,2-trifluoroethyl)benzene

Executive Summary

The predictable functionalization of aromatic rings is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and materials science sectors. However, when an aromatic nucleus is substituted with multiple, strongly deactivating groups, predicting the regiochemical outcome of subsequent reactions becomes a significant challenge. This technical guide provides an in-depth analysis of the directing effects governing electrophilic aromatic substitution (EAS) on 1-Nitro-2-(2,2,2-trifluoroethyl)benzene. By dissecting the competing electronic and steric influences of the nitro (-NO₂) and trifluoroethyl (-CH₂CF₃) substituents, we establish a predictive framework for determining the most probable sites of electrophilic attack. This document serves as a crucial resource for researchers, chemists, and drug development professionals engaged in the synthesis of highly functionalized aromatic compounds.

Foundational Principles of Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[1] The reaction mechanism proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized carbocation intermediate known as the arenium ion or sigma (σ) complex.[2][3]

The General Mechanism of EAS

-

Step 1 (Rate-Determining): The nucleophilic π-electron system of the aromatic ring attacks a potent electrophile (E⁺), disrupting the ring's aromaticity and forming the cationic σ-complex.[3]

-

Step 2 (Fast): A base removes a proton from the sp³-hybridized carbon of the σ-complex, restoring aromaticity and yielding the substituted product.[3]

The energetic landscape of this reaction is profoundly influenced by the electronic nature of any pre-existing substituents on the ring.

The Role of Substituents: Activation and Deactivation

Substituents modulate the reactivity of the benzene ring towards electrophiles by either donating or withdrawing electron density.[4]

-

Activating Groups (Electron-Donating Groups, EDGs): These groups donate electron density to the ring, stabilizing the positive charge of the σ-complex and increasing the rate of EAS relative to benzene.[5][6]

-

Deactivating Groups (Electron-Withdrawing Groups, EWGs): These groups withdraw electron density, destabilizing the σ-complex and decreasing the reaction rate.[5][7]

Directing Effects: ortho, para vs. meta Directors

Beyond modulating reaction rates, substituents also dictate the regiochemistry of the incoming electrophile.[4]

-

ortho, para-Directors: These groups direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. Most activating groups and the weakly deactivating halogens fall into this category.[6][8]

-

meta-Directors: These groups direct electrophiles to the positions meta to themselves. With the exception of halogens, all deactivating groups are meta-directors.[4][8]

Figure 3: Predictive analysis of electrophilic attack on 1-Nitro-2-(2,2,2-trifluoroethyl)benzene.

Experimental Design for Validation

To empirically validate this theoretical framework, a controlled electrophilic substitution reaction, such as nitration, must be performed, followed by rigorous product analysis.

Protocol: Nitration of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene

Warning: This reaction involves potent nitrating agents and highly deactivated substrates, requiring elevated temperatures. It must be conducted by trained personnel with appropriate safety measures, including a blast shield and fume hood.

-

Reactor Setup: To a three-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add fuming sulfuric acid (20% SO₃, 3.0 eq).

-

Substrate Addition: Cool the acid to 0°C in an ice bath and slowly add 1-Nitro-2-(2,2,2-trifluoroethyl)benzene (1.0 eq) while maintaining the internal temperature below 10°C.

-

Nitrating Agent: Cautiously add fuming nitric acid (>90%, 1.1 eq) dropwise, ensuring the temperature does not exceed 15°C.

-

Reaction: After the addition is complete, slowly warm the mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS analysis of quenched aliquots.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Workup: Extract the aqueous slurry with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude product mixture via column chromatography on silica gel to separate the isomers.

Analytical Workflow

A multi-technique approach is required for unambiguous identification and quantification of the isomeric products.

| Analytical Technique | Purpose |

| GC-MS | To determine the number of isomers formed and their relative ratios based on peak integration. |

| ¹H NMR | To identify the substitution pattern based on coupling constants and chemical shifts of aromatic protons. |

| ¹³C NMR | To confirm the number of unique aromatic carbons, corroborating the isomer structures. |

| ¹⁹F NMR | To confirm the integrity of the -CF₃ group and potentially reveal subtle isomeric differences. |

| HPLC | For quantitative analysis of the purified isomer mixture. |

graph TD { A[Reaction Workup] --> B{Crude Product Mixture}; B --> C[GC-MS Analysis]; C --> D[Identify Number of Isomers & Approximate Ratio]; B --> E[Column Chromatography]; E --> F{Isolated Fractions}; F --> G[¹H, ¹³C, ¹⁹F NMR]; G --> H[Unambiguous Structure Determination of Isomers]; H --> I[Quantitative HPLC]; I --> J[Final Product Ratio (e.g., C5:C4:Other)];node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A[fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [fillcolor="#34A853", fontcolor="#FFFFFF"];

}

Figure 4: A self-validating analytical workflow for the identification and quantification of reaction products.

Conclusion and Implications

The regiochemical outcome of electrophilic aromatic substitution on 1-Nitro-2-(2,2,2-trifluoroethyl)benzene is governed by a delicate interplay of competing electronic and steric effects. A thorough analysis predicts that substitution will occur preferentially at the C5 position , which is meta to the dominant nitro-directing group and is sterically unencumbered. A minor product resulting from attack at the C4 position is also anticipated. This predictive power is invaluable in the field of drug development, where the precise placement of functional groups on an aromatic scaffold is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. By understanding these fundamental principles, synthetic chemists can design more efficient and predictable routes to complex, high-value molecules.

References

-

Testbook. (2022). In an electrophilic substitution reaction of nitrobenzene, t. Testbook.com. [Link]

-

Doubtnut. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. Doubtnut. [Link]

-

Quora. (2018). Why is the nitro group a metal director in aromatic electrophilic reactions?. Quora. [Link]

-

Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

-

The Organic Chemistry Tutor. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. [Link]

-

Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Homework.Study.com. [Link]

-

JoVE. (2025). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. Journal of Visualized Experiments. [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

-

Roxi Hulet. (2021). 44d: Electrophilic aromatic substitution on benzene with nitro group. YouTube. [Link]

-